N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Molecular Formula: C₂₃H₂₃ClN₂O₆S Molecular Weight: 491.0 g/mol CAS No.: 896330-58-8 Structural Features:
- 4-Chlorobenzenesulfonyl group: Enhances reactivity and biological interactions via hydrogen bonding and π-π stacking.
- 2-Methoxyphenethyl group: Improves solubility and modulates receptor binding.
Its synthesis involves multi-step processes requiring precise reaction conditions to ensure purity and yield .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6S/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUMOJZWQDYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a sulfonamide compound with a complex structure that includes a furan moiety and various aromatic groups. This compound has garnered attention due to its potential biological activities, which are essential for medicinal chemistry and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H21ClN2O6S, with a molecular weight of approximately 476.9 g/mol. The presence of functional groups such as sulfonamide, furan, and methoxyphenyl significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O6S |
| Molecular Weight | 476.9 g/mol |
| Structure | Contains furan and sulfonamide groups |
Biological Activities
-
Antimicrobial Activity :
- Sulfonamides have historically been used as antibiotics. The presence of the chlorobenzenesulfonyl group may enhance the compound's ability to inhibit bacterial growth.
- In studies involving related compounds, significant antibacterial activity against various strains has been reported, suggesting that this compound may exhibit similar properties .
- Anticancer Potential :
- Anti-inflammatory Effects :
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various sulfonamide derivatives found that compounds with chlorobenzenesulfonyl groups exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving efficacy against resistant strains .
Study 2: Anticancer Activity
Another research project focused on the synthesis and evaluation of similar sulfonamide compounds revealed promising results in vitro against breast cancer cell lines. The compounds induced cell cycle arrest and apoptosis, suggesting a mechanism involving the disruption of cellular signaling pathways critical for cancer progression .
Scientific Research Applications
The compound N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide, often referred to by its chemical structure or abbreviated form, has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies.
Chemical Formula
- Molecular Formula : C₁₈H₁₈ClN₂O₃S
- Molecular Weight : 372.86 g/mol
Structural Characteristics
- The presence of the furan ring contributes to its aromatic properties and potential interactions with biological targets.
- The sulfonyl group is known for enhancing solubility and bioavailability.
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Mechanism : The sulfonamide moiety interacts with specific enzymes involved in cell cycle regulation.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens.
Research Insights
- Findings : In vitro studies showed promising results against Gram-positive bacteria, indicating potential as an antibiotic agent.
- Application : This could be particularly useful in developing new treatments for resistant strains of bacteria.
Polymer Synthesis
The unique chemical structure allows for its use as a monomer in polymer synthesis, particularly in creating functionalized polymers with specific properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Thermal Stability | Decomposes above 250 °C |
| Solubility | Soluble in DMSO and DMF |
Coatings and Adhesives
Due to its adhesive properties, the compound can be incorporated into coatings that require durability and resistance to environmental factors.
Wastewater Treatment
The compound's ability to interact with various organic pollutants makes it a candidate for use in wastewater treatment processes.
Case Study: Adsorption Studies
- Research Findings : Studies have shown that the compound can effectively adsorb heavy metals from contaminated water sources.
- Mechanism : The sulfonamide group facilitates binding with metal ions, enhancing removal efficiency.
Comparison with Similar Compounds
Key Structural Variations
Similar compounds differ in:
Sulfonyl group substituents (e.g., Cl, F, methyl).
Heterocyclic rings (e.g., furan, thiophene, pyridine).
Ethylamide substituents (e.g., methoxyphenethyl, alkyl chains, heteroaromatic groups).
Comparative Analysis Table
Impact of Functional Group Modifications
- Chlorine vs. Fluorine on Sulfonyl Group: Chlorine (target compound): Increases lipophilicity and enhances enzyme inhibition .
- Furan vs. Thiophene :
- Methoxyphenethyl vs. Alkyl Chains :
- Methoxyphenethyl (target): Balances solubility and target affinity.
- Butyl/Phenylpropyl : Longer chains may reduce bioavailability but improve membrane penetration .
Q & A
Q. Key Challenges :
- Low Yields (2–5%) : Multi-step reactions accumulate inefficiencies, particularly in purification stages. For example, highlights a 2–5% overall yield in a similar 11-step synthesis due to side reactions (e.g., over-sulfonylation) .
- Purification : Use of C-18 solid-phase extraction and gradient elution (ethyl acetate → methanol) to separate polar degradates from the parent compound .
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Basic Research Question
Methodology :
- NMR Spectroscopy :
- ¹H NMR : Key signals include the furan proton (δ 6.2–7.4 ppm), methoxy group (δ ~3.8 ppm), and sulfonyl-adjacent methylene protons (δ ~3.5–4.0 ppm) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂, δ ~115–125 ppm) and amide carbonyl (C=O, δ ~165–175 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Spectrofluorometry : Used for assessing electronic transitions in aromatic systems (e.g., excitation/emission maxima for furan and methoxyphenyl moieties) .
Validation : Cross-reference with crystallographic data (e.g., torsion angles and hydrogen bonding patterns) to resolve ambiguities .
What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Case Study : Conflicting NMR signals may arise from conformational flexibility (e.g., rotation around the sulfonyl-ethyl bond) or hydrogen bonding.
Solutions :
- Variable Temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at higher temperatures) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) that distort NMR signals .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Example : In , intramolecular C–H···O interactions caused unexpected chemical shifts, resolved via crystallography .
What are the common byproducts formed during synthesis, and how can they be identified and minimized?
Advanced Research Question
Common Byproducts :
Q. Mitigation :
- Reaction Optimization : Use stoichiometric control (e.g., slow addition of sulfonyl chloride) .
- Chromatographic Separation : Employ reverse-phase HPLC with a C-18 column and gradient elution (methanol/water) .
How do the sulfonyl and methoxyphenyl groups influence the compound’s reactivity and stability?
Advanced Research Question
Reactivity :
- Sulfonyl Group : Enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Stability tests in buffers (pH 2–12) are recommended .
- Methoxyphenyl Group : Electron-donating effects stabilize adjacent amide bonds but may reduce solubility in aqueous media .
Q. Stability Studies :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., sulfonyl group degradation above 200°C) .
- Light Exposure Tests : Monitor furan ring oxidation (e.g., UV-Vis spectroscopy to track absorbance changes at λ ~270 nm) .
What experimental design considerations are critical for reproducibility in catalytic steps?
Advanced Research Question
Catalyst Selection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
